

Urechistachykinin II Receptor: A Technical Guide to Binding Characteristics and Functional Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Urechistachykinin II

Cat. No.: B549583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Urechistachykinin II** (Uru-TK II) receptor (UTKR) is a G-protein coupled receptor (GPCR) identified in the echiuroid worm, *Urechis unicinctus*. As a member of the tachykinin receptor family, it is activated by endogenous tachykinin-related peptides, the urechistachykinins (Uru-TKs). The activation of UTKR is known to initiate a calcium-dependent signal transduction pathway.^[1] This technical guide provides a comprehensive overview of the available binding characteristics of the **Urechistachykinin II** receptor, outlines detailed experimental protocols for its study, and visualizes the key pathways and workflows. While quantitative binding affinity data for Uru-TK II and other ligands at the UTKR are not extensively available in published literature, this guide synthesizes the existing knowledge and provides robust, generalized protocols for researchers to investigate these properties.

Ligand Binding Characteristics

The Urechistachykinin receptor (UTKR) responds to a range of endogenous urechistachykinins. Functional analyses have demonstrated that the receptor does not exhibit selective affinity for the different Uru-TKs identified (Uru-TK I-V and VII), responding to them equivalently.^[1] In contrast, the mammalian tachykinin, substance P, and Uru-TK analogs with a C-terminal Met-NH₂ instead of Arg-NH₂ do not activate the receptor.^[1] Synthetic Uru-TK-like

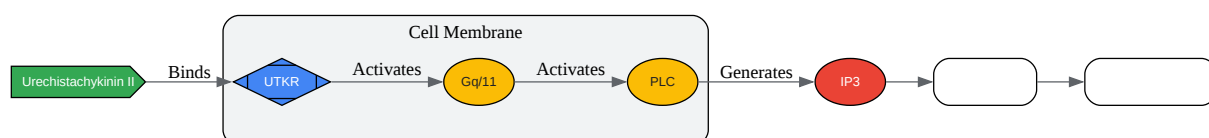
peptide analogs with a Met-NH₂ terminus have been shown to have the potential to bind to mammalian tachykinin receptors, highlighting the significance of the C-terminal residue in receptor specificity.^[2]

Due to the limited availability of specific quantitative binding data (K_d, K_i, B_{max}) for the **Urechistachykinin II** receptor in the current body of scientific literature, a detailed quantitative comparison table cannot be provided at this time. The following table summarizes the qualitative binding and activation characteristics of UTKR based on functional assays.

Ligand	Receptor Interaction	Notes
Urechistachykinin I-V, VII	Agonist	All tested Uru-TKs activate the receptor equivalently. ^[1]
Urechistachykinin II	Agonist	Endogenous ligand.
Substance P	No significant interaction	Does not activate the UTKR. ^[1]
Uru-TK analog (C-terminal Met-NH ₂)	No significant interaction	Does not activate the UTKR. ^[1]

Signaling Pathway

The **Urechistachykinin II** receptor is a G-protein coupled receptor that, upon ligand binding, activates a calcium-dependent signaling cascade.^[1] This is characteristic of tachykinin receptors, which typically couple to Gq/11 proteins.^[3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.



[Click to download full resolution via product page](#)

UTKR Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for UTKR (Proposed)

This protocol is a generalized procedure for determining the binding affinity of ligands to the **Urechistachykinin II** receptor, based on standard methodologies for invertebrate tachykinin receptors.^{[3][4][5]}

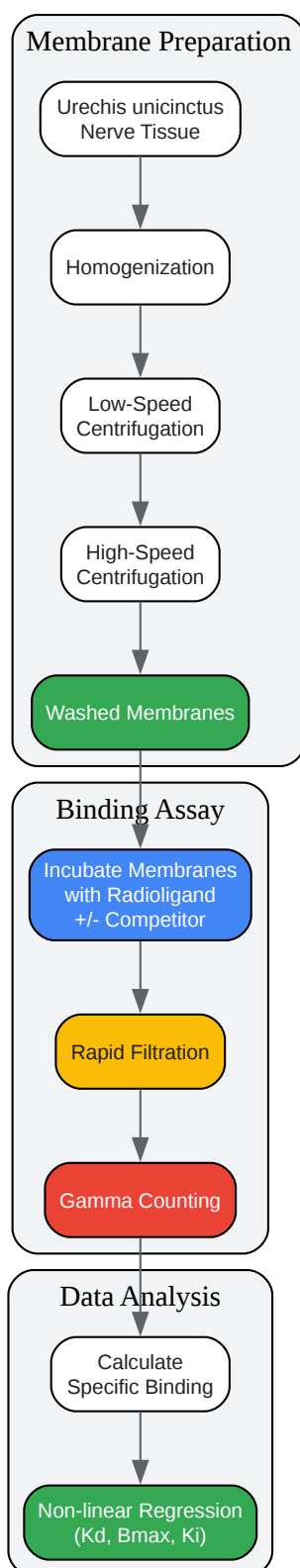
1. Membrane Preparation:

- Dissect nerve tissue from *Urechis unicinctus* on ice.
- Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
- Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Radioligand Binding Assay:

- Saturation Assay (to determine K_d and B_{max}):
 - In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of a suitable radiolabeled ligand (e.g., 125I-labeled **Urechistachykinin II**).

- For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competitor ligand to determine non-specific binding.
- Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine K_d and B_{max} .
- Competition Assay (to determine K_i):
 - Incubate a fixed amount of membrane preparation with a fixed concentration of the radiolabeled ligand (typically at or below its K_d) and increasing concentrations of the unlabeled test compound.
 - Follow the incubation, filtration, and counting steps as described for the saturation assay.
 - Analyze the data to determine the IC_{50} value of the test compound, and then calculate the K_i value using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Radioligand Binding Assay Workflow

Functional Characterization in *Xenopus* Oocytes

This protocol describes the functional expression and characterization of the **Urechistachykinin II** receptor in *Xenopus laevis* oocytes, a method that has been successfully used to study this receptor.^{[1][6][7]}

1. Oocyte Preparation:

- Harvest oocytes from a mature female *Xenopus laevis*.
- Treat the oocytes with collagenase to remove the follicular layer.
- Manually select healthy, stage V-VI oocytes.
- Maintain the oocytes in a suitable incubation medium (e.g., modified Barth's solution).

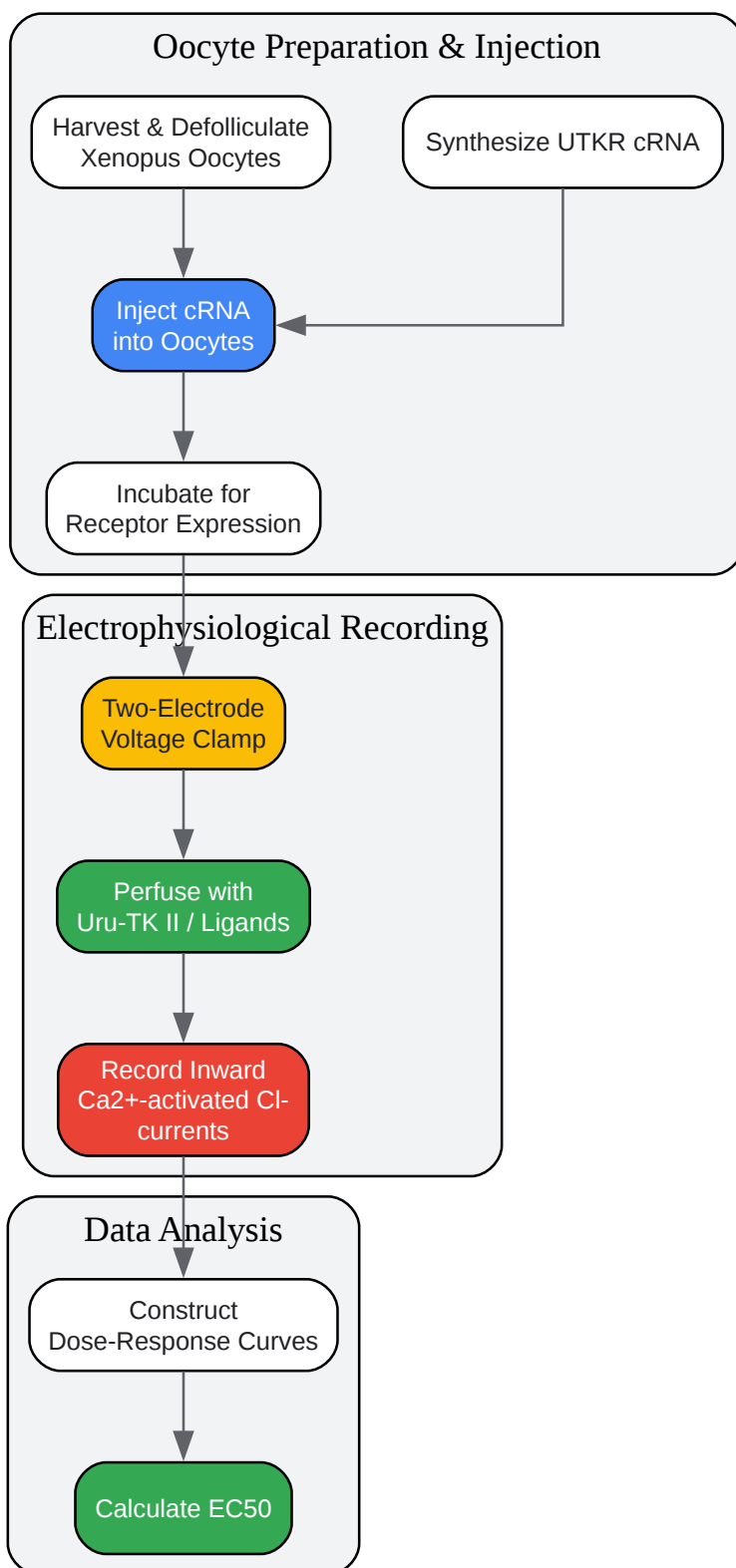
2. cRNA Preparation and Injection:

- Linearize the plasmid DNA containing the UTKR coding sequence.
- Synthesize capped cRNA in vitro using a suitable RNA polymerase (e.g., T7 or SP6).
- Purify and quantify the cRNA.
- Inject a defined amount of UTKR cRNA (e.g., 10-50 ng) into the cytoplasm of the prepared oocytes.
- Inject a separate group of oocytes with water to serve as a control.
- Incubate the injected oocytes for 2-5 days to allow for receptor expression.

3. Electrophysiological Recording:

- Use a two-electrode voltage-clamp setup to measure whole-cell currents.
- Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
- Perfuse the oocytes with a standard frog Ringer's solution.

- Apply **Urechistachykinin II** and other test ligands at various concentrations to the perfusion solution.
- Record the resulting inward currents, which are indicative of calcium-activated chloride channel activation secondary to the increase in intracellular calcium.
- Construct dose-response curves to determine the EC50 for each agonist.



[Click to download full resolution via product page](#)

Functional Assay in Xenopus Oocytes Workflow

Conclusion

The **Urechistachykinin II** receptor represents an important invertebrate member of the tachykinin receptor family. While our understanding of its specific ligand binding affinities is still developing, the available functional data clearly indicate its role in calcium-mediated signaling. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the pharmacology of this receptor, which will be crucial for understanding its physiological roles and for the potential development of novel therapeutic agents targeting tachykinin signaling pathways. The continued application of both radioligand binding and functional expression studies will be essential in fully elucidating the binding characteristics of the **Urechistachykinin II** receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors: a radioligand binding perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of *Xenopus laevis* oocytes for the functional characterization of heterologously expressed membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. *Xenopus* oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- To cite this document: BenchChem. [Urechistachykinin II Receptor: A Technical Guide to Binding Characteristics and Functional Analysis]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b549583#urechistachykinin-ii-receptor-binding-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com